molecular formula C25H26N4O5S B2546944 Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 1111142-42-7

Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2546944
CAS RN: 1111142-42-7
M. Wt: 494.57
InChI Key: PIHFREUQBLIREH-UHFFFAOYSA-N
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Description

The compound "Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate" is a complex molecule that likely possesses a variety of biological activities. The presence of a methoxybenzyl group suggests potential protective properties for carboxylic acids, as seen in the oxidative debenzylation of similar esters . The pyrido[4,3-d]pyrimidin-2-yl moiety is structurally related to compounds that have shown antiproliferative activity against human cancer cells, such as the indenopyrazoles . Additionally, the sulfanylacetyl component could be related to the antimicrobial activity of certain sulfamoylphenylamino compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, indenopyrazoles are synthesized from indanones and phenyl isothiocyanates , while benzylated pyrimidines are obtained from amino pyrimidinones and benzyl halides . The synthesis of the compound would likely involve a similar strategy, combining a protected amino benzoate with a benzylated pyrido[4,3-d]pyrimidine derivative, followed by deprotection and further functionalization.

Molecular Structure Analysis

The molecular structure of related compounds often features planar or nearly planar rings, as seen in triazine derivatives , and polymorphic forms can exist due to different hydrogen bonding patterns, as observed in benzylated pyrimidinones . The compound would likely exhibit a complex three-dimensional structure due to the presence of multiple ring systems and potential for intramolecular and intermolecular hydrogen bonding.

Chemical Reactions Analysis

Compounds with similar structures participate in a variety of chemical reactions. For instance, benzylated pyrimidinones can undergo nitrosation , while pyrimidine derivatives can be used in the synthesis of heterocyclic systems . The compound could potentially undergo similar reactions, which could be exploited to synthesize novel derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of methoxy groups can affect the solubility and electronic properties of the molecule . The sulfanyl group could confer additional reactivity, as seen in the synthesis of silver salts of oxobut-2-enoates . The compound's crystalline structure and hydrogen bonding capabilities would also impact its melting point, solubility, and stability.

Scientific Research Applications

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a key area of application for derivatives similar to the mentioned chemical structure. For instance, the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates has been shown to facilitate the preparation of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 5H-thiazolo[3,2-a]pyrimidin-5-ones, demonstrating the compound's role in expanding the chemical space of heterocyclic chemistry (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Herbicide Development

The structural framework of this compound lends itself to modifications that have been explored for the development of novel herbicides. Studies around analogs of this compound have resulted in the synthesis of effective herbicidal agents against various weeds, highlighting its utility in agricultural chemistry (M. Tamaru et al., 1997).

Synthetic Intermediates

The compound has been utilized in the synthesis of intermediate compounds for further chemical reactions. For example, its derivatives have served as intermediates in the synthesis of bispyribac-sodium, a potent herbicide, showcasing the compound's importance in the production of agrochemicals (Li Yuan-xiang, 2008).

Crystal Structure Analysis

Analysis of the crystal structure of compounds containing the pyrimidinylaminocarbonylamino group has provided insights into non-covalent interactions and conjugated systems within molecules, contributing to the understanding of molecular architecture and design (H. Ming & D. South, 2004).

Photodynamic Therapy

Derivatives have been explored for their photophysical and photochemical properties, indicating potential applications in photodynamic therapy for the treatment of cancer. The ability to generate singlet oxygen and display fluorescence underlines the compound's relevance in medical research (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial Activity

The synthesis of new compounds based on the chemical framework has shown antimicrobial activity, demonstrating its potential in the development of new antimicrobial agents for fighting drug-resistant bacteria (V. L. Gein et al., 2020).

properties

IUPAC Name

methyl 4-[[2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-33-21-6-4-3-5-17(21)13-29-12-11-20-19(14-29)23(31)28-25(27-20)35-15-22(30)26-18-9-7-16(8-10-18)24(32)34-2/h3-10H,11-15H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHFREUQBLIREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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